Welcome to the BenchChem Online Store!
molecular formula C16H12N4O4 B8639728 2-(3-Methyl-5-(2-nitrophenyl)-4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 648917-54-8

2-(3-Methyl-5-(2-nitrophenyl)-4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B8639728
M. Wt: 324.29 g/mol
InChI Key: VHDDUBSGKCWLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07138414B2

Procedure details

was prepared by hydrogenating 400 mg of 2-[3-methyl-5-(2-nitrophenyl)-[1,2,4]triazol-4-yl]benzoic acid in the presence of Pd/C in tetrahydrofuran and purified by stirring with dichloromethane.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[C:9]([OH:11])=[O:10])[C:5]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[N+:22]([O-])=O)=[N:4][N:3]=1>O1CCCC1.[Pd]>[NH2:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[C:5]1[N:6]([C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[C:9]([OH:11])=[O:10])[C:2]([CH3:1])=[N:3][N:4]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CC1=NN=C(N1C1=C(C(=O)O)C=CC=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
by stirring with dichloromethane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)C1=NN=C(N1C1=C(C(=O)O)C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.